A Comprehensive Technical Guide to 2-Bromo-5-methoxyaniline (CAS No. 59557-92-5)
A Comprehensive Technical Guide to 2-Bromo-5-methoxyaniline (CAS No. 59557-92-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-methoxyaniline, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical properties, synthesis, key reactions, and safety information, adhering to the highest standards of technical accuracy for a scientific audience.
Chemical and Physical Properties
2-Bromo-5-methoxyaniline, also known as 2-bromo-5-methoxybenzenamine or 6-bromo-m-anisidine, is an aromatic amine with the CAS number 59557-92-5.[1][2][3] Its chemical structure features a bromine atom and a methoxy (B1213986) group on the aniline (B41778) ring, making it a versatile intermediate for various chemical transformations.[4] The compound typically appears as a solid and is stable under normal storage conditions.[4][5]
A summary of its key quantitative properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 59557-92-5 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [4][6] |
| Molecular Weight | 202.05 g/mol | [6][7] |
| Appearance | Solid | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695), acetone, and dimethylformamide. | [8] |
Synthesis of 2-Bromo-5-methoxyaniline
A common laboratory-scale synthesis of 2-Bromo-5-methoxyaniline involves the bromination of a substituted aniline precursor. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Bromination
Materials:
-
3-Methoxyaniline (m-anisidine)
-
N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., a mixture of ethanol and water)
-
Iron powder
-
Ammonium (B1175870) chloride
-
Ether or other suitable extraction solvent
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, such as 4-bromo-3-nitroanisole, in a solvent mixture of ethanol and water.
-
Reduction: To this solution, add iron powder and ammonium chloride. The reaction mixture is then heated to reflux for a specified period, typically a few hours, to reduce the nitro group to an amine.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic product is extracted using a suitable solvent like ether. The combined organic extracts are then washed with brine and dried over an anhydrous salt such as magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield 2-Bromo-5-methoxyaniline.
Note: The regioselectivity of the bromination can be influenced by the reaction conditions and the specific brominating agent used. Industrial manufacturing may utilize agents like N-bromosuccinimide (NBS) under controlled acidic or catalytic conditions to ensure the desired substitution pattern.[8]
Key Applications and Experimental Protocols
The unique substitution pattern of 2-Bromo-5-methoxyaniline makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 2-Bromo-5-methoxyaniline can be coupled with various organoboron compounds to introduce new aryl or vinyl substituents.
Materials:
-
2-Bromo-5-methoxyaniline
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Water (for biphasic systems)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-Bromo-5-methoxyaniline, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system. For many Suzuki couplings, a mixture of an organic solvent and water is used.
-
Reaction: The mixture is heated with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
dot
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of more complex aniline derivatives from 2-Bromo-5-methoxyaniline.
Materials:
-
2-Bromo-5-methoxyaniline
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, the base, 2-Bromo-5-methoxyaniline, and the amine.
-
Solvent Addition: The anhydrous solvent is added via syringe.
-
Reaction: The reaction mixture is heated, typically between 80-110 °C, and stirred for the required time, which can range from a few hours to overnight. Reaction progress is monitored by an appropriate analytical technique.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is typically filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the product is purified by column chromatography or recrystallization.[9]
dot
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Applications in Drug Discovery and Materials Science
Intermediate in the Synthesis of EGFR Inhibitors
2-Bromo-5-methoxyaniline is a precursor for various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[10] The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in several cancers.[11][12] Small molecule inhibitors of EGFR are a cornerstone of targeted cancer therapy.
The aniline moiety of 2-Bromo-5-methoxyaniline can be further functionalized to create compounds that bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
dot
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Role in OLED Materials
Aromatic amines are fundamental components of Organic Light-Emitting Diodes (OLEDs), often serving as hole-transporting or emissive materials. The tunable electronic properties of derivatives of 2-Bromo-5-methoxyaniline, achieved through cross-coupling reactions, make it a valuable building block for creating novel materials for advanced display technologies.
Safety and Handling
2-Bromo-5-methoxyaniline is considered a hazardous substance and should be handled with appropriate safety precautions.[13]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6][13] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14] Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[13]
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes.[14] If inhaled, move to fresh air.[13] If swallowed, rinse mouth with water and seek immediate medical attention.[13][14]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
References
- 1. 2-bromo-5-methoxyaniline;CAS No.:59557-92-5 [chemshuttle.com]
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- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Bromo-5-methoxy aniline Manufacturer in Ankleshwar, 2-Bromo-5-methoxy aniline Supplier [maksons.co.in]
- 5. 2-Bromo-5-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
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- 13. 2-Bromo-5-methoxyaniline | CAS#:59557-92-5 | Chemsrc [chemsrc.com]
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